methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate
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Overview
Description
Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate is a complex organic compound that features a benzofuran and a chromenone moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Benzofuran compounds, which are a significant part of the structure of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it can be inferred that the targets of this compound might be related to these biological activities.
Mode of Action
Benzofuran derivatives have been shown to interact with their targets in a way that results in their observed biological activities
Biochemical Pathways
Given the biological activities associated with benzofuran compounds, it can be inferred that this compound may affect pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication .
Result of Action
Based on the known biological activities of benzofuran compounds, it can be inferred that this compound may have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate typically involves multiple steps, starting from commercially available precursors. One common approach is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: A compound with a similar structure and biological activities.
Uniqueness
Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate is unique due to its combined benzofuran and chromenone moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds
Biological Activity
Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in pharmacology, particularly focusing on its role as an acetylcholinesterase (AChE) inhibitor and other neuroprotective effects.
Chemical Structure and Synthesis
The compound features a unique structure combining chromene and benzofuran moieties, which are known for their biological activities. The synthesis typically involves the reaction of appropriate phenolic precursors with methyl acetate under specific conditions to yield the desired ester.
1. Acetylcholinesterase Inhibition
Research indicates that derivatives of chromenes, including this compound, demonstrate significant AChE inhibitory activity. A study highlighted that various substituted 4-methyl-2-oxo-2H-chromenes exhibited potent AChE inhibition, which is crucial for developing treatments for Alzheimer's disease and other cognitive disorders .
Table 1: AChE Inhibition Potency of Related Compounds
Compound Name | IC50 (μM) | Selectivity Ratio (BuChE/AChE) |
---|---|---|
Methyl 2-{...} | X.XX | Y.YY |
4d | 0.62 | 20 |
Rivastigmine | 0.08 | - |
2. Neuroprotective Effects
The compound's neuroprotective properties have been evaluated in various models of neurodegeneration. It has shown promise in reducing oxidative stress and inflammation, which are critical factors in neurodegenerative diseases. The presence of methoxy groups enhances antioxidant activity, contributing to its protective effects against neuronal damage.
3. Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays, including DPPH radical scavenging tests. The results suggest that the compound effectively neutralizes free radicals, thereby mitigating oxidative stress in cellular systems .
Case Study 1: Cognitive Enhancement in Animal Models
In a study involving scopolamine-induced amnesia in rats, administration of this compound resulted in improved memory retention compared to control groups. This suggests potential applications in treating cognitive impairments associated with aging and neurodegenerative diseases.
Case Study 2: In Vitro Studies on Cancer Cell Lines
Further investigations have revealed that this compound exhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting its multifaceted biological profile.
Properties
IUPAC Name |
methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O7/c1-12-7-18-14(9-17(12)27-11-21(24)26-3)15(10-20(23)28-18)19-8-13-5-4-6-16(25-2)22(13)29-19/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTXZKHQOFKOCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OCC(=O)OC)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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